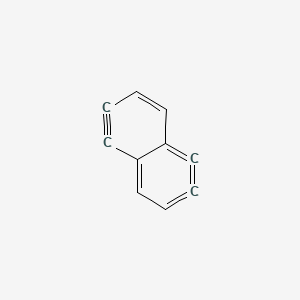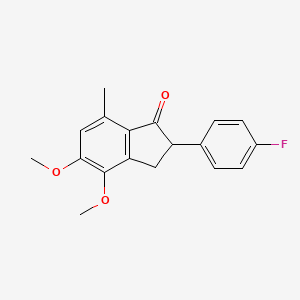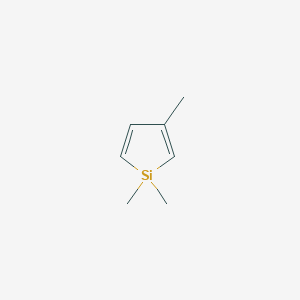
1,1,3-Trimethyl-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-1H-silole is a silicon-containing five-membered cyclic diene, also known as a silacyclopentadiene. This compound is part of the broader class of siloles, which have garnered significant attention due to their unique electronic structures and photophysical properties. Siloles are known for their high electron affinities and mobilities, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,1,3-Trimethyl-1H-silole typically involves the reaction of silicon atoms with organic compounds under controlled conditions. One common method includes the reaction of silicon atoms with benzene molecules in a solid neon matrix, followed by UV light irradiation to form the silole structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with precise control over reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,3-Trimethyl-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of silole oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silole hydrides.
Substitution: Siloles can undergo substitution reactions where hydrogen atoms are replaced by other functional groups, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can produce various functionalized siloles.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-1H-silole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex silicon-containing compounds and polymers.
Medicine: Research is ongoing into the use of silole compounds in drug delivery systems and as therapeutic agents.
Wirkmechanismus
The unique properties of 1,1,3-Trimethyl-1H-silole are attributed to its electronic structure, particularly the σ*–π* conjugation between the σ* orbital of the silicon atom and the π* orbitals of the butadiene moiety. This conjugation stabilizes the lowest unoccupied molecular orbital (LUMO) of the silole, enhancing its electron affinity and mobility . The restricted intramolecular rotations of the peripheral groups also contribute to its aggregation-induced emission (AIE) properties, making it a strong emitter in the aggregated state .
Vergleich Mit ähnlichen Verbindungen
1,1,3-Trimethyl-1H-silole can be compared to other siloles such as:
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Known for its high luminescence and electron mobility.
1,1-Diphenyl-2,3,4,5-tetra(m-tolyl)-1H-silole: Exhibits blue-shifted emission and is used as a chemosensor for nitro explosives.
Hexaphenylsilole: A reference compound for studying the effects of substituents on silole properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
82764-04-3 |
|---|---|
Molekularformel |
C7H12Si |
Molekulargewicht |
124.25 g/mol |
IUPAC-Name |
1,1,3-trimethylsilole |
InChI |
InChI=1S/C7H12Si/c1-7-4-5-8(2,3)6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
JMHDRLONERVWNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[Si](C=C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)

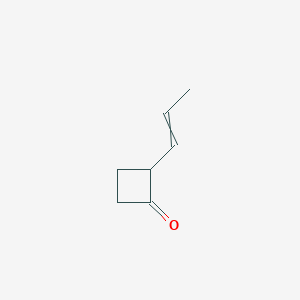

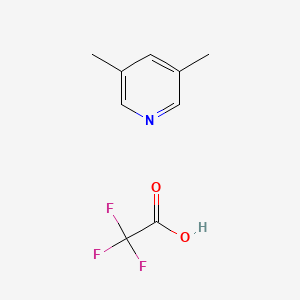
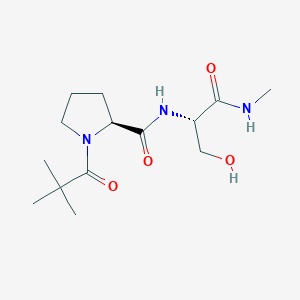
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
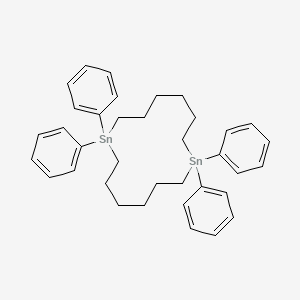
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
